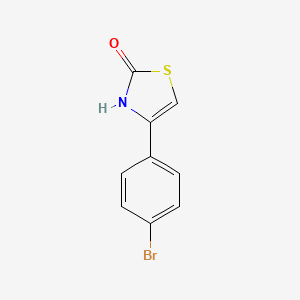

4-(4-Bromophenyl)-2-hydroxythiazole

Übersicht

Beschreibung

4-(4-Bromophenyl)-2-hydroxythiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromophenyl group and a hydroxyl group Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-hydroxythiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized under acidic conditions to yield the thiazole ring. The reaction conditions often involve heating the mixture in the presence of a catalyst such as hydrochloric acid or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-2-hydroxythiazole can undergo various chemical reactions, including:

Electrophilic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiols or thioethers.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Electrophilic Substitution: Substituted thiazoles with various functional groups.

Nucleophilic Substitution: Thiazole derivatives with different nucleophiles.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 4-(4-Bromophenyl)-2-hydroxythiazole typically involves the condensation of appropriate thiazole derivatives with brominated phenyl groups. The compound's structure features a hydroxyl group at the 2-position and a bromophenyl moiety at the 4-position, which contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antitumor properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including melanoma and leukemia cells. The introduction of lipophilic groups to the thiazole core has been shown to enhance antitumor activity by improving the compound's ability to penetrate cell membranes and interact with intracellular targets .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance the antibacterial activity by disrupting bacterial cell membranes or interfering with metabolic pathways .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against alkaline phosphatase, which is implicated in pathological calcification diseases such as osteoarthritis and ankylosing spondylitis. Inhibitors like this compound could serve as lead molecules for developing new therapeutic agents aimed at treating these conditions .

Case Studies

- Antitumor Efficacy : A study evaluated various thiazole derivatives for their antiproliferative effects on cancer cell lines. Among them, compounds structurally related to this compound exhibited moderate to high activity against human glioblastoma and melanoma cells, suggesting a promising avenue for cancer treatment .

- Antimicrobial Activity : Another investigation focused on the synthesis of thiazole-based compounds and their antibacterial properties. The derivatives demonstrated significant inhibitory effects against common pathogens like E. coli and S. aureus, indicating their potential use in developing new antimicrobial agents .

- Alkaline Phosphatase Inhibition : Research highlighted the role of thiazoles in inhibiting alkaline phosphatase activity. Compounds similar to this compound were tested for their ability to reduce enzyme activity in vitro, providing a basis for further exploration in treating calcification-related diseases .

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-2-hydroxythiazole involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Chlorophenyl)-2-hydroxythiazole

- 4-(4-Fluorophenyl)-2-hydroxythiazole

- 4-(4-Methylphenyl)-2-hydroxythiazole

Uniqueness

4-(4-Bromophenyl)-2-hydroxythiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be used as a handle for further functionalization through cross-coupling reactions .

Biologische Aktivität

4-(4-Bromophenyl)-2-hydroxythiazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Chemical Formula : C10H8BrN2OS

- Molecular Weight : 284.15 g/mol

- Melting Point : 249-253 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

This compound acts primarily through its interactions with various biological targets. Its mechanism can be summarized as follows:

- Alkylating Agent : The bromine atom in the compound allows it to act as an alkylating agent, which can modify nucleophiles such as DNA and proteins, potentially leading to disruption of cellular processes.

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with glutathione S-transferase suggests a role in detoxification processes.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.

- Anticancer Potential : Preliminary research suggests that it may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

- Insulin-Mimetic Activity : Recent investigations into related thiazole compounds have highlighted insulin-mimetic properties, suggesting that this compound could influence glucose metabolism .

Biochemical Pathways

The compound's interaction with biochemical pathways is crucial for understanding its biological effects:

| Pathway | Effect |

|---|---|

| MAPK/ERK | Influences cell proliferation and differentiation |

| Detoxification | Interacts with glutathione S-transferase, enhancing detoxification processes |

| Metabolic Regulation | Potentially modulates insulin signaling pathways |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity Study :

-

Antimicrobial Efficacy :

- Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Insulin-Mimetic Activity Investigation :

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its safety and efficacy:

- Absorption and Distribution : The compound is expected to have moderate absorption due to its lipophilic nature.

- Metabolism : It is likely metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism.

- Excretion : Primarily excreted through urine after metabolic conversion.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-bromophenyl)-2-hydroxythiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A general approach involves reacting substituted benzaldehyde derivatives with thiourea or thioamide precursors under acidic conditions. For example, refluxing 4-bromoacetophenone with thiourea in ethanol, catalyzed by glacial acetic acid, yields the thiazole core. Optimization includes adjusting reflux duration (4–6 hours), solvent polarity, and stoichiometric ratios to improve yield (e.g., ~70–80% under optimal conditions) .

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Temperature | 80–100°C (reflux) |

| Reaction Time | 4–8 hours |

| Solvent | Ethanol/Acetic Acid |

| Yield | 70–85% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 257.12 for CHBrNOS) .

- X-ray Crystallography : Single-crystal analysis using SHELX software refines bond lengths and angles (e.g., C-Br bond ~1.89 Å, thiazole ring planarity) .

Q. How does the bromophenyl substituent influence the compound’s solubility and stability?

- Methodological Answer : The electron-withdrawing bromine atom reduces solubility in polar solvents (e.g., water solubility <0.1 mg/mL) but enhances stability via resonance and steric effects. Solubility can be improved using DMSO or DMF. Stability under ambient conditions is confirmed via accelerated degradation studies (pH 1–12, 40–60°C) .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps. These models correlate with experimental UV-Vis spectra (λ ~280 nm) and reactivity in nucleophilic substitution reactions .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain specificity, concentration ranges). Standardized protocols (CLSI guidelines) and structural analogs (e.g., fluorophenyl derivatives) should be tested in parallel. Crystallographic data (e.g., hydrogen-bonding motifs) can clarify structure-activity relationships .

Q. What advanced crystallization techniques improve refinement of this compound derivatives?

- Methodological Answer : High-resolution data (d-spacing <0.8 Å) collected at synchrotron facilities, combined with SHELXL refinement (TWIN/BASF commands for twinned crystals), resolve disorder. ORTEP-3 visualizes thermal ellipsoids and validates hydrogen-bonding networks (e.g., O-H···N interactions at 2.7 Å) .

Q. Data Contradiction Analysis

- Example : Conflicting LogP values (experimental: 2.8 vs. computational: 3.1) may stem from solvent choice or measurement techniques. Validate via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOWCFMGCQNWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375727 | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-34-2 | |

| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.